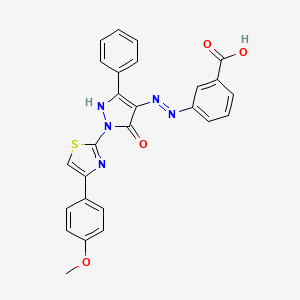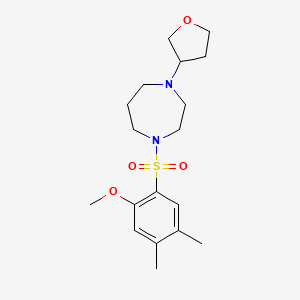
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a methoxy group, and a diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multiple steps:
-
Formation of the Diazepane Ring: : The initial step often involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.
-
Introduction of the Tetrahydrofuran Group: : The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a halogenated tetrahydrofuran derivative reacts with the diazepane intermediate.
-
Attachment of the Sulfonyl Group: : The sulfonyl group is typically introduced through a sulfonylation reaction, where the diazepane intermediate reacts with a sulfonyl chloride derivative in the presence of a base.
-
Methoxylation: : The methoxy group is introduced via an O-alkylation reaction, where the phenolic intermediate reacts with a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its diazepane structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may also play a role in binding to specific proteins, influencing their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2-Methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- 1-((4,5-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-2-yl)-1,4-diazepane
Uniqueness
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14-11-17(23-3)18(12-15(14)2)25(21,22)20-7-4-6-19(8-9-20)16-5-10-24-13-16/h11-12,16H,4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDITLFVMQWGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCN(CC2)C3CCOC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986168.png)

![N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2986173.png)
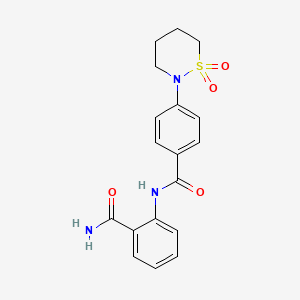
![2-(azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2986178.png)
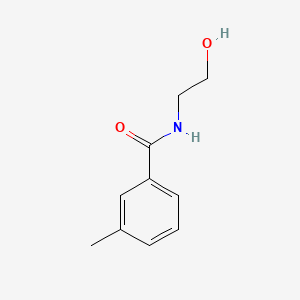
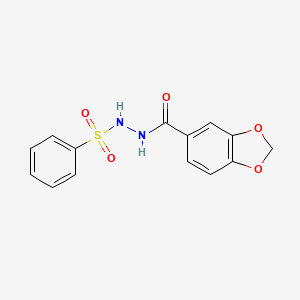
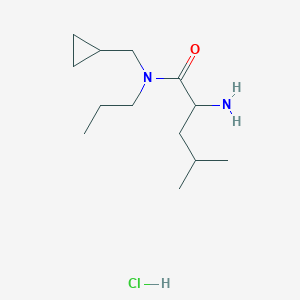
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986184.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2986185.png)
![(Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2986186.png)
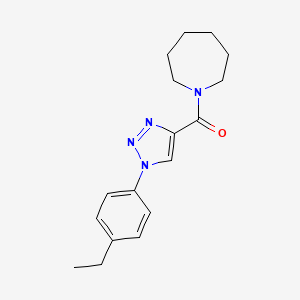
![(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2986188.png)
